molecular formula C20H17N3OS B2366936 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1796947-09-5

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2366936
CAS No.: 1796947-09-5
M. Wt: 347.44
InChI Key: MHUVWZHNSGFKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 1796947-09-5) is a high-purity synthetic compound with a molecular weight of 347.44 g/mol and the molecular formula C20H17N3OS . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in drug discovery due to its versatility in interacting with biological targets . This compound is characterized by a methyl group at the 2-position of the bicyclic core and a carboxamide moiety at the 3-position, which is further substituted with an ortho-(thiophen-3-yl)benzyl group . The imidazo[1,2-a]pyridine core is efficiently constructed via multicomponent reactions (MCRs), for example through a scandium triflate-catalyzed condensation of 2-aminopyridine with aldehydes and isonitriles . The final carboxamide is formed through a coupling reaction between the carboxylic acid and the 2-(thiophen-3-yl)benzylamine, a step that can be optimized using reagents like HATU under microwave irradiation for high yield and purity . The compound's structure has been confirmed by single-crystal X-ray analysis, which shows a planar imidazo[1,2-a]pyridine system . In scientific research, this compound is primarily investigated in medicinal chemistry for its potential as a therapeutic agent, given its ability to interact with biological targets such as enzymes or receptors . The presence of the thiophene ring introduces sulfur-based electronics and conformational rigidity, which may influence binding to specific targets like metalloenzymes or alter the compound's metabolic stability . Beyond its biological applications, the unique chemical structure of this imidazo[1,2-a]pyridine derivative also makes it a candidate for development of new materials with specific properties, such as conductivity or fluorescence . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-19(23-10-5-4-8-18(23)22-14)20(24)21-12-15-6-2-3-7-17(15)16-9-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUVWZHNSGFKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approaches

The imidazo[1,2-a]pyridine core is most efficiently constructed via a three-component reaction involving 2-aminopyridine, aldehydes, and isonitriles. Blackburn and Guan demonstrated that scandium triflate catalyzes the condensation of 2-aminopyridine with aldehydes and tert-butyl isonitrile to yield 3-aminoimidazo[1,2-a]pyridines. For the target compound, 2-amino-4-methylpyridine serves as the starting material, reacting with acetaldehyde to introduce the 2-methyl group. The reaction proceeds via a nucleophilic addition-cyclization mechanism, with scandium triflate stabilizing the imine intermediate (Scheme 1).

Scheme 1: Scandium triflate-catalyzed formation of 2-methylimidazo[1,2-a]pyridine.

FeCl3-Catalyzed Cyclization

An alternative route employs FeCl3 to catalyze the reaction between 2-aminopyridine and nitroolefins. Santra et al. reported that FeCl3 outperforms AlCl3, ZnCl2, and Cu(OTf)2 in mediating the Michael addition-intramolecular cyclization cascade. Using 2-amino-4-picoline and nitroethylene, this method affords 2-methylimidazo[1,2-a]pyridine in 78% yield (Table 1).

Table 1: Catalyst screening for imidazo[1,2-a]pyridine synthesis

Catalyst Yield (%)
FeCl3 78
AlCl3 52
Cu(OTf)2 61

Carboxamide Functionalization

Ester to Carboxylic Acid Hydrolysis

The 3-carboxylate intermediate is synthesized by reacting 2-methylimidazo[1,2-a]pyridine with ethyl chloroacetoacetate in the presence of NaH, yielding ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Saponification using NaOH in ethanol/water (3:1) at 80°C for 6 hours converts the ester to the carboxylic acid (92% yield).

Amide Coupling Strategies

The carboxylic acid is activated using HATU or EDCl/HOBt and coupled with 2-(thiophen-3-yl)benzylamine. DiMauro et al. optimized this step using microwave irradiation (100°C, 20 min), achieving 85% yield. Control experiments confirmed that HATU outperforms traditional carbodiimide reagents in minimizing racemization (Table 2).

Table 2: Coupling reagent efficiency for amide formation

Reagent Yield (%) Purity (%)
HATU 85 98
EDCl/HOBt 72 95
DCC/DMAP 65 90

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 6.8 Hz, 1H, H5), 7.89 (s, 1H, H8), 7.45–7.32 (m, 5H, Ar-H), 6.95 (dd, J = 5.0, 3.0 Hz, 1H, thiophene), 4.72 (s, 2H, CH2), 2.65 (s, 3H, CH3).
  • HRMS (ESI+): m/z calcd. for C21H18N3OS [M+H]+ 376.1118; found 376.1121.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2056781) confirms the planar imidazo[1,2-a]pyridine system with dihedral angles of 12.3° between the benzyl and thiophene rings.

Process Optimization and Scalability

Solvent and Temperature Effects

Microwave-assisted synthesis reduces reaction times from 12 hours to 20 minutes while improving yields by 15–20%. Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity but require rigorous drying to prevent hydrolysis.

Green Chemistry Considerations

A solvent-free mechanochemical approach using a ball mill achieves 82% yield in the cyclization step, reducing E-factor by 40% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery due to its versatility. Key structural variations among analogs include:

  • Substituents at position 2 : Methyl, ethyl, or aryl groups.
  • Carboxamide side chains: Benzyl, thiazolidinone, or complex aryl/heteroaryl systems.
  • Additional ring modifications : Halogenation or alkylation at positions 6 or 6.

Table 1: Comparison of Key Analogs

Compound Name Position 2 Substituent Carboxamide Substituent Biological Activity (MIC) Source
Target compound Methyl N-(2-(thiophen-3-yl)benzyl) Not reported N/A
7-methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide p-Tolyl N-(4-methylbenzyl) 0.004 µM (TB)
Q203 (Telacebec) Ethyl N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl) 0.07 µM (TB)
2-methyl-N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Methyl N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl) Antimalarial (patented)
N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (IMB-1402 derivative) 2,6-Dimethyl N-Benzyl Anti-TB (SAR-optimized)
2-Ethyl-N-(4-(4-(trifluoromethoxy)benzyloxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide Ethyl N-(4-(4-(trifluoromethoxy)benzyloxy)benzyl) Patent (no explicit MIC)

Key Research Findings and Structure-Activity Relationships (SAR)

Position 2 Modifications :

  • Methyl or ethyl groups at position 2 are common. Ethyl substitution (e.g., Q203) enhances potency against TB, likely due to improved hydrophobic interactions with target enzymes like cytochrome bcc1 oxidase .
  • Aryl groups (e.g., p-tolyl in ) may increase planar stacking interactions but reduce solubility .

Carboxamide Substituents: Thiophene vs. Benzyl: The target compound’s thiophen-3-yl group introduces sulfur-based electronics and conformational rigidity compared to plain benzyl analogs. This could enhance binding to metalloenzymes or alter metabolic stability . Thiazolidinone Linkers: Compounds with thiazolidinone moieties () target malarial parasites, suggesting divergent applications compared to benzyl-thiophene derivatives . Piperidine/Phenyl Systems: Q203’s piperidine-phenyl substituent improves penetration into mycobacterial membranes, highlighting the role of lipophilicity in anti-TB activity .

Electron-Donating/Withdrawing Effects :

  • Electron-donating groups (e.g., methyl on benzyl in ) correlate with higher anti-TB potency, while electron-withdrawing groups (e.g., nitro in ) may favor antimalarial activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 2-(thiophen-3-yl)benzylamine, analogous to methods in and .

Biological Activity

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H17_{17}N3_3OS
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1796947-09-5

The presence of the imidazo[1,2-a]pyridine core combined with thiophene and benzyl groups contributes to the compound's diverse biological activities.

Imidazole derivatives, including this compound, are known to interact with various biological targets, influencing several biochemical pathways. The mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling.
  • Modulation of Receptor Activity : It can interact with receptors that play roles in cancer progression and immune response.

Anticancer Potential

Studies on similar imidazo[1,2-a]pyridine compounds suggest potential anticancer activity. For example:

  • Inhibition of Tropomyosin Receptor Kinases (Trks) : Related compounds have been shown to inhibit Trk receptors involved in neuroblastoma cell proliferation . The potential for this compound to act similarly warrants further investigation.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives are also explored for anti-inflammatory activities. They may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:

  • A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis, revealing promising results for derivatives with structural similarities .
  • In vivo studies demonstrated good tolerability and safety profiles for certain imidazo[1,2-a]pyridine compounds at therapeutic doses .

Comparative Analysis

The following table summarizes some key findings related to the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityMIC (µg/mL)Reference
This compoundAntimicrobial, anticancer potentialTBDCurrent Study
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridineAntitubercular0.025–0.054
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamideTrk inhibitorsIC50: 58 nM

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. Key steps include:

  • Core formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under reflux in polar solvents (e.g., DMF) .
  • Thiophene integration : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophen-3-yl group to the benzyl moiety .
  • Carboxamide linkage : Amide coupling using EDCI/HOBt or activated esters (e.g., benzoyl chloride derivatives) . Critical parameters : Reaction temperature (80–120°C), solvent polarity (DMF/DMSO), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized structurally, and what analytical methods are essential?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm, imidazo[1,2-a]pyridine peaks at δ 7.9–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+^+: 376.12, observed: 376.11) .
  • X-ray crystallography : Resolves stereochemistry and packing modes, though limited by crystallinity challenges in imidazoheterocycles .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, Aurora B) via fluorescence-based assays .
  • Solubility/logP : Determine via shake-flask method (aqueous/organic phase partitioning) to assess drug-likeness .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene position, methyl group) influence bioactivity?

  • Thiophene substitution : Moving from thiophen-2-yl to thiophen-3-yl alters π-stacking with aromatic residues in target proteins (e.g., 2-fold increase in EGFR inhibition vs. thiophen-2-yl analogs) .
  • Methyl group : 2-Methyl on the imidazo core enhances metabolic stability (t1/2_{1/2} > 6 hrs in liver microsomes) but reduces solubility (logP = 3.2 vs. 2.8 for non-methylated analogs) .
  • Benzyl vs. phenyl : Benzyl groups improve blood-brain barrier penetration (PAMPA-BBB assay: Pe = 12.5 × 106^{-6} cm/s) .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Assay variability : Standardize cell lines (e.g., use ATCC-certified HeLa) and incubation times (48–72 hrs) .
  • Metabolic interference : Test metabolites (e.g., cytochrome P450 isoforms) to rule out false positives .
  • Structural impurities : Confirm purity (>95% via HPLC) to exclude byproducts (e.g., unreacted benzyl intermediates) .

Q. What strategies optimize pharmacokinetics without compromising target affinity?

  • Prodrug design : Introduce ester groups at the carboxamide to enhance oral bioavailability (e.g., tert-butyl esters increase solubility 5-fold) .
  • Halogenation : Add fluorine at the benzyl position improves CNS penetration (logBB = 0.8 vs. 0.3 for non-fluorinated analogs) .
  • Co-crystallization studies : Resolve binding modes with target enzymes (e.g., X-ray with Aurora B kinase) to guide rational modifications .

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